Spdp-peg8-CH2CH2cooh
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Overview
Description
SPDP-PEG8-CH2CH2COOH, also known as SPDP-PEG8-propionic acid, is a heterobifunctional polyethylene glycol linker. It contains a cleavable disulfide bond that is reactive toward amine and thiol groups. This compound is widely used in biomedical applications due to its ability to form stable conjugates with proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG8-CH2CH2COOH involves the conjugation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The reaction typically occurs in an organic solvent to ensure solubility and stability of the reagents. The reaction conditions often include a pH range of 7-8 to optimize the reactivity of the N-hydroxysuccinimide ester and the 2-pyridyldithio group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually stored at low temperatures (around 4°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: SPDP-PEG8-CH2CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The 2-pyridyldithio group can be displaced by thiol groups, forming a stable disulfide bond.
Reduction Reactions: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), resulting in the release of pyridine-2-thione
Common Reagents and Conditions:
Substitution Reactions: Typically performed at pH 7-8 using phosphate, carbonate/bicarbonate, or borate buffers.
Reduction Reactions: Carried out using reducing agents like dithiothreitol (DTT) at pH 4.5-9
Major Products:
Substitution Reactions: Formation of stable disulfide-linked conjugates.
Reduction Reactions: Release of pyridine-2-thione and the corresponding thiol
Scientific Research Applications
SPDP-PEG8-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker to form stable conjugates between molecules with amine and thiol groups.
Biology: Facilitates the study of protein-protein interactions and the development of bioconjugates.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of SPDP-PEG8-CH2CH2COOH involves the formation of stable disulfide bonds between the 2-pyridyldithio group and thiol groups on target molecules. This reaction is facilitated by the polyethylene glycol spacer, which enhances the solubility and flexibility of the conjugate. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .
Comparison with Similar Compounds
- SPDP-PEG4-CH2CH2COOH
- SPDP-PEG12-CH2CH2COOH
- SPDP-PEG24-CH2CH2COOH
Comparison: SPDP-PEG8-CH2CH2COOH is unique due to its optimal spacer length, which provides a balance between solubility and flexibility. Compared to shorter PEG linkers like SPDP-PEG4-CH2CH2COOH, it offers better solubility and reduced steric hindrance. Longer PEG linkers like SPDP-PEG24-CH2CH2COOH may offer greater flexibility but can be more challenging to handle due to increased viscosity .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(5-26-44-45-28-3-1-2-6-31-28)30-7-9-36-11-13-38-15-17-40-19-21-42-23-25-43-24-22-41-20-18-39-16-14-37-12-10-35-8-4-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBXQSDTRVQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O12S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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